molecular formula C9H12ClN B13838092 2-Phenylazetidine Hydrochloride

2-Phenylazetidine Hydrochloride

Cat. No.: B13838092
M. Wt: 169.65 g/mol
InChI Key: RHVACGHIJJVMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylazetidine Hydrochloride is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-phenylazetidine;hydrochloride

InChI

InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h1-5,9-10H,6-7H2;1H

InChI Key

RHVACGHIJJVMAI-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC=C2.Cl

Origin of Product

United States

Significance of Azetidine Ring Systems in Chemical Synthesis and Scaffold Design

The azetidine (B1206935) ring is a prominent four-membered heterocycle that has garnered considerable attention in organic synthesis and medicinal chemistry. rsc.orgrsc.org Its significance stems from a combination of unique structural and chemical properties. The four-membered ring is large enough to be more stable than the highly reactive three-membered aziridine (B145994) ring, yet it possesses significant ring strain, which drives its reactivity in a variety of chemical transformations. rsc.orgrsc.orgwikipedia.org This inherent reactivity makes azetidines valuable synthetic intermediates. rsc.org

Furthermore, the three-dimensional nature of the azetidine scaffold is a desirable feature in drug design. nih.gov It provides a rigid framework that can be functionalized in a spatially defined manner, allowing for precise interaction with biological targets. The incorporation of an azetidine ring can also confer improved metabolic stability to a molecule compared to larger heterocyclic systems. nih.gov

Rationale for Focused Research on 2 Phenylazetidine Hydrochloride As a Model Compound

The hydrochloride salt form is particularly advantageous for research purposes. The salt form generally increases the water solubility of the parent compound, which is beneficial for conducting reactions in aqueous media and for biological studies. nih.gov It also tends to be a crystalline solid, which facilitates handling, purification, and storage. The stability of N-substituted azetidines can be influenced by the nature of the substituent, and studying the hydrochloride salt provides insight into the behavior of these compounds under acidic conditions. nih.gov

Historical Context of Azetidine Synthesis Methodologies and Challenges

The synthesis of azetidines has historically been challenging due to the inherent strain of the four-membered ring and the propensity for competing side reactions. nih.govnih.govacs.org Traditional methods often required multi-step sequences and the use of pre-functionalized starting materials. nih.gov

Some of the established strategies for constructing the azetidine (B1206935) ring include:

Intramolecular cyclization: This is a common approach involving the formation of a bond between a nitrogen atom and a carbon atom three bonds away. This typically requires a good leaving group on the carbon. A challenge with this method can be the competition between the formation of the desired four-membered ring and the alternative three-membered aziridine (B145994) ring. acs.org

Reduction of β-lactams (azetidin-2-ones): The reduction of readily available β-lactams is one of the most frequently used methods for obtaining azetidines. acs.org Reagents like diborane (B8814927) and lithium aluminum hydride are effective for this transformation. acs.org

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient way to synthesize functionalized azetidines. nih.govrsc.orgresearchgate.net However, this method has faced limitations due to the photochemical nature of the reaction and the electronic properties of the imine. nih.govrsc.org

The primary challenges in azetidine synthesis have been overcoming the ring strain, controlling stereochemistry, and preventing side reactions such as elimination or polymerization. rsc.orgnih.gov

Synthetic Challenge Description
Ring StrainThe ~60° bond angles in the four-membered ring lead to significant angle strain, making ring formation difficult and the ring itself susceptible to opening. wikipedia.org
Competing ReactionsThe precursors to azetidines can undergo other reactions, such as the formation of more stable five- or six-membered rings, or elimination reactions. nih.gov
StereocontrolAchieving the desired stereochemistry in substituted azetidines can be difficult, often requiring chiral starting materials or catalysts.
Substrate ScopeMany traditional methods have a limited substrate scope, meaning they only work for a narrow range of starting materials. nih.gov

Overview of Current Academic Research Trajectories for 2 Phenylazetidine Hydrochloride

Strategies Involving Ring Closure of Acyclic Precursors

The formation of the strained four-membered azetidine ring from open-chain molecules is a primary strategy for synthesizing 2-phenylazetidine. These methods often involve intramolecular reactions that are carefully designed to favor the formation of the desired heterocyclic system.

Intramolecular Nucleophilic Cyclization Techniques (e.g., Halogen Displacement, Amino Alcohol Cyclization)

Intramolecular nucleophilic cyclization is a foundational approach to azetidine synthesis. This method relies on an internal nucleophile, typically a nitrogen atom, attacking an electrophilic carbon center within the same molecule to form the cyclic structure.

One common strategy involves the cyclization of γ-haloamines. For instance, the synthesis can proceed via the treatment of a 3-halo-1-phenylpropylamine derivative with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the intramolecular displacement of the halide to form the azetidine ring. The choice of the halogen and the reaction conditions are critical to optimize the yield and minimize side reactions, such as elimination.

Another key technique is the cyclization of amino alcohols. This typically requires the activation of the hydroxyl group to convert it into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes the intramolecular cyclization. A general and scalable approach to chiral C2-substituted monocyclic azetidines, including 2-phenylazetidine, utilizes chiral tert-butanesulfinamides to control stereochemistry. acs.org This three-step method starts from readily available materials and allows for the production of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide reactant. acs.org The diastereomeric products can often be separated by chromatography, and subsequent deprotection yields the enantioenriched 2-phenylazetidine. acs.org

Precursor Type Leaving Group General Conditions Key Features
γ-HaloamineCl, Br, IBase (e.g., NaH, K2CO3)Direct displacement; potential for elimination side reactions.
Amino alcoholOTs, OMs1. Sulfonyl chloride, base; 2. Strong baseActivation of hydroxyl group required; good stereochemical control.
Chiral 1,3-bis-electrophile-LG (e.g., OTs, Halide)Amine nucleophileEnantioselective reduction of a ketone precursor to establish chirality. acs.org

Transition Metal-Catalyzed Cyclization Approaches (e.g., Palladium-Mediated C-H Amination, Titanium-Mediated Couplings)

Transition metal catalysis offers powerful and efficient pathways for the synthesis of azetidines. These methods often proceed under mild conditions and can provide access to complex molecular architectures.

Palladium-catalyzed intramolecular C-H amination has emerged as a significant tool for the formation of N-heterocycles. In the context of 2-phenylazetidine synthesis, a suitably substituted acyclic amine precursor bearing a phenyl group can undergo cyclization through the activation of a C-H bond by a palladium catalyst. This approach can offer high regioselectivity and functional group tolerance.

Titanium-mediated reactions, such as reductive couplings, can also be employed. These methods may involve the use of low-valent titanium reagents to mediate the cyclization of appropriate precursors, for example, through the coupling of an imine and an alkene moiety within the same molecule.

While not exclusively for 2-phenylazetidine, rhodium(II) acetate (B1210297) has been shown to catalyze the decomposition of diazoacetoactamides with bulky N-substituents, leading to the formation of β-lactams through methylene (B1212753) insertion, which are precursors to azetidines. bhu.ac.in Similarly, photolysis of chromium-carbene complexes in the presence of imines can yield β-lactams. bhu.ac.in

Catalyst System Reaction Type Precursor Key Features
Palladium(II) salts/ligandsC-H AminationAcyclic amine with a directing groupHigh regioselectivity; mild reaction conditions.
Low-valent TitaniumReductive CouplingImine and alkene functionalitiesForms the azetidine ring through a new C-C and C-N bond.
Rhodium(II) acetateMethylene insertionDiazoacetoactamidesForms β-lactam precursors to azetidines. bhu.ac.in
Chromium-carbene complexesMethylene group insertionImine and carbene complexPhotolytic conditions; forms β-lactam precursors. bhu.ac.in

Radical-Mediated Cyclization Pathways (e.g., Xanthate Addition)

Radical cyclizations provide an alternative strategy for the construction of the azetidine ring. These reactions involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.

One such method is the radical cyclization of N-allyl-α-haloamides or related compounds. The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a reducing agent, like tributyltin hydride. The initially formed radical at the α-position to the carbonyl group can then cyclize onto the double bond to form the four-membered ring.

The addition of xanthates to alkenes followed by cyclization is another radical-mediated pathway. This approach can offer good control over the formation of the azetidine ring and is compatible with a variety of functional groups. While highly effective for some heterocyclic systems, the application of radical cyclization to synthesize 2-phenylazetidine specifically requires careful design of the precursor to ensure efficient and selective ring closure. nih.gov

Approaches via Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, also known as β-lactams, is one of the most common and efficient methods for the synthesis of azetidines. acs.org The corresponding 2-phenylazetidin-2-one is a key intermediate in this approach.

Chemoselective Reduction Reagents and Conditions

The selective reduction of the amide carbonyl group in a β-lactam without cleaving the ring is crucial. Several reagents have been developed for this purpose.

Historically, reagents like lithium aluminum hydride (LiAlH₄) and diborane (B8814927) have been used, but they can sometimes lead to ring-opened byproducts such as 3-aminopropanol derivatives. acs.org Alanes, particularly monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have been identified as highly potent and selective reagents for the reduction of β-lactams to azetidines. acs.orgnih.gov These reagents generally provide high yields and minimize ring cleavage. acs.orgnih.gov The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran.

The choice of reducing agent can be influenced by the substituents on the β-lactam ring. For instance, electron-rich substituents on the C4 position of the β-lactam may promote rearrangement side reactions in the presence of Lewis acidic reducing agents. acs.org

Reducing Agent Typical Solvent Advantages Potential Issues
Lithium aluminum hydride (LiAlH₄)Diethyl ether, THFPowerful reducing agentCan cause ring cleavage. bhu.ac.inacs.org
Diborane (B₂H₆)THFEffective for many substratesRing-opened byproducts can form. acs.org
Monochloroalane (AlH₂Cl)Diethyl etherHigh chemoselectivity, high yieldLewis acidity can promote rearrangement in some cases. acs.orgnih.gov
Dichloroalane (AlHCl₂)Diethyl etherHigh chemoselectivity, high yieldLewis acidity can promote rearrangement in some cases. acs.orgnih.gov

Stereochemical Implications and Control in Azetidin-2-one (B1220530) Reduction

A significant advantage of the β-lactam reduction method is that the stereochemistry of the substituents on the ring is generally retained during the reduction process. acs.org This means that if an enantiomerically pure β-lactam is used as the starting material, the corresponding enantiomerically pure azetidine can be obtained.

The synthesis of enantiopure β-lactams is therefore a critical preceding step. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring with controlled stereochemistry. researchgate.net The stereochemical outcome of the Staudinger reaction can be influenced by the reaction conditions, such as temperature and the nature of the substituents on both the ketene and the imine. researchgate.net By carefully selecting chiral auxiliaries or catalysts, it is possible to achieve high diastereoselectivity and enantioselectivity in the formation of the β-lactam precursor, which then translates to the final azetidine product upon reduction.

For example, the reaction of a chiral imine with a ketene can lead to the formation of a diastereomerically enriched β-lactam. The stereochemistry at the C3 and C4 positions of the azetidin-2-one is established during this cycloaddition step. Subsequent reduction with a reagent like AlH₂Cl preserves this stereochemistry, yielding the corresponding stereochemically defined 2-phenylazetidine.

Cycloaddition Reactions Leading to Azetidine Scaffolds

Cycloaddition reactions represent a powerful and direct approach to constructing the four-membered azetidine ring system. These methods involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing functionalized azetidines. nih.govresearchgate.net Historically, the synthetic utility of this reaction was limited due to challenges such as competing side reactions and the requirement for high-energy ultraviolet (UV) light for the photochemical excitation of substrates. nih.govresearchgate.net

Recent advancements have overcome many of these limitations through the development of visible-light-mediated protocols. nih.govspringernature.com These methods often employ a photocatalyst, such as an iridium or ruthenium complex, which can absorb visible light and transfer the energy to one of the reactants, inducing the cycloaddition under mild conditions. nih.govchemrxiv.org A key strategy involves triplet energy transfer, where the excited photocatalyst selectively activates an alkene to its triplet state. nih.gov This excited alkene then reacts with a ground-state imine to form the azetidine ring, often with high yield and diastereoselectivity. nih.gov This approach avoids the direct excitation of the imine, which can lead to unproductive decay pathways. nih.gov

The scope of the visible-light-mediated aza Paternò-Büchi reaction has been expanded to include intermolecular reactions between various oximes and alkenes, providing access to highly functionalized azetidines. springernature.comchemrxiv.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines (specifically dihydroquinoxalinones) and alkenes have been developed, yielding functionalized azetidines with high stereoselectivity. acs.org These modern protocols are characterized by their operational simplicity and broad functional group tolerance. chemrxiv.org The reaction's success can be dependent on matching the frontier molecular orbital energies of the alkene and the imine equivalent to favor the desired [2+2] cycloaddition over competing processes like alkene dimerization. nih.gov

PhotocatalystImine ComponentAlkene ComponentYieldDiastereomeric Ratio (d.r.)Reference
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Oxime Tethered to Styrene(intramolecular)97%>20:1 nih.gov
Iridium photocatalystCyclic OximesUnactivated Alkenesup to 99%- nih.gov
Ru(bpy)₃₂DihydroquinoxalinoneStyrene87%- acs.org
Ir(ppy)₃OximeStyrene39%- nih.gov

The Norrish–Yang cyclization is another powerful photochemical method for constructing strained ring systems, including azetidines. beilstein-journals.org This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, forming a 1,4-biradical intermediate which then cyclizes. beilstein-journals.org In the context of azetidine synthesis, α-aminoacetophenones serve as ideal precursors. beilstein-journals.org Upon photoirradiation, the ketone carbonyl is excited and abstracts a hydrogen atom from the carbon alpha to the nitrogen, leading to a biradical that collapses to form a 3-hydroxyazetidine (azetidinol). beilstein-journals.org

The efficiency of the Norrish–Yang cyclization is highly dependent on the nature of the protecting group on the nitrogen atom. beilstein-journals.org Sulfonyl-based protecting groups, such as p-toluenesulfonyl (Ts), have been shown to be particularly effective. beilstein-journals.org The choice of solvent is also critical, with deuterated acetonitrile (B52724) being a preferred medium as it facilitates the cyclization and allows for straightforward analysis by NMR spectroscopy. beilstein-journals.org A significant challenge in the aza-Yang cyclization is a competing elimination reaction that can occur due to the presence of the nitrogen lone pair. chemrxiv.org This can be suppressed by using electron-withdrawing groups on the nitrogen or by protonating the nitrogen with an acid, which enables the photochemical synthesis of azetidinols from substrates like the tosylate salt of phenacylpiperidine. chemrxiv.org

α-Aminoacetophenone Precursor (Protecting Group)SolventYield of AzetidinolDiastereomeric Ratio (d.r.)Reference
N-Ts, N-MeCD₃CN81%- beilstein-journals.org
N-Ms, N-MeCD₃CN74%1.1:1 beilstein-journals.org
N-Bzh, N-MeCD₃CN63%1.3:1 beilstein-journals.org
N-Boc, N-MeCD₃CN0%- beilstein-journals.org

Stereoselective Synthesis of 2-Phenylazetidine Hydrochloride

Achieving stereocontrol is paramount in the synthesis of chiral molecules like 2-phenylazetidine. This involves strategies to control both the absolute configuration (enantioselectivity) and the relative stereochemistry of multiple chiral centers (diastereoselectivity).

The synthesis of enantioenriched azetidines has traditionally relied on using chiral substrates or stoichiometric chiral auxiliaries. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction, after which it is removed. A widely used and inexpensive chiral auxiliary is (R)- or (S)-1-phenylethylamine (α-PEA). rsc.orgnih.gov For instance, (S)-1-phenylethylamine can be used as both a nitrogen source and a chiral director in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org

Another powerful strategy involves the diastereoselective α-alkylation of azetidine precursors bearing a chiral auxiliary. rsc.orgnih.gov In one approach, N-((S)-1-arylethyl)azetidine-2-carbonitriles are complexed with borane (B79455) (BH₃). rsc.org The bulky N-substituent then directs the deprotonation and subsequent alkylation to occur on the opposite face, leading to the formation of the desired diastereomer with high selectivity. rsc.org The chiral N-((S)-1-(4-methoxyphenyl)ethyl) group can later be cleaved to yield the optically active 2-substituted azetidine. rsc.orgnih.gov

More recently, direct catalytic enantioselective methods have emerged as a highly efficient alternative. nih.gov An example is the copper-catalyzed boryl allylation of achiral 2-azetines. Using a copper catalyst with a chiral bisphosphine ligand, two versatile functional groups (a boryl and an allyl group) can be installed across the C=C bond of the azetine, creating two new stereocenters with high enantioselectivity. nih.gov This method provides convenient access to chiral 2,3-disubstituted azetidines, which were previously difficult to synthesize. nih.gov

MethodChiral SourceSubstrateKey TransformationStereoselectivityReference
Chiral Auxiliary(S)-1-phenylethylamineAzetidine precursorDiastereoselective alkylationHigh d.r. rsc.org
Chiral Auxiliary/N-Borane Complex(S)-1-(4-methoxyphenyl)ethylamineN-((S)-1-arylethyl)azetidine-2-carbonitrileLDA-promoted α-benzylation72% yield (major), 2% yield (minor) rsc.org
Catalytic Asymmetric SynthesisCu/(R,R)-QuinoxP*1-Boc-2-phenyl-2-azetineBoryl allylation95% ee nih.gov

Controlling the relative stereochemistry between substituents on the azetidine ring is crucial for accessing specific isomers. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. acs.orgsemanticscholar.org This method starts from simple oxiranylmethyl-substituted benzylamines. acs.org The key step is a kinetically controlled ring closure using a superbase (e.g., a mixture of lithium diisopropylamide and potassium tert-butoxide), which selectively forms the strained four-membered azetidine ring over the thermodynamically more favorable five-membered ring. acs.orgsemanticscholar.org Spectroscopic analysis confirms that the substituents at the 2- and 3-positions are exclusively in a trans configuration. acs.orgsemanticscholar.org

Diastereoselectivity can also be achieved through substrate control, where an existing stereocenter directs the formation of a new one. The previously mentioned α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles is a prime example of this. rsc.orgnih.gov Treatment of the pure (1S,2S,1′S)-diastereomer of the borane complex with LDA and benzyl (B1604629) bromide yields the α-benzylated product with a high diastereomeric ratio, favoring the (2S,1'S) configuration. rsc.org This high degree of control is attributed to the steric influence of the chiral N-substituent, which shields one face of the molecule. rsc.org

ReactionSubstrateKey ReagentsProduct ConfigurationDiastereoselectivityReference
Intramolecular CyclizationOxiranylmethyl-substituted benzylamineLiDA-KOR superbasetrans-2,3-disubstitutedHigh (exclusive trans) acs.orgsemanticscholar.org
α-AlkylationBorane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complexLDA, Benzyl Bromide(2S,1'S)-product36:1 d.r. rsc.org
[2+2] PhotocycloadditionTethered Oxime-StyreneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆endo-diastereomer>20:1 d.r. nih.gov

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the individual enantiomers. Enzymatic kinetic resolution is a highly effective technique for this purpose. researchgate.netmdpi.com This method utilizes an enzyme, typically a lipase (B570770), which selectively catalyzes a reaction on one enantiomer of the racemic pair at a much faster rate than the other. researchgate.net

For example, the resolution of racemic alcohols or esters can be achieved through lipase-catalyzed acylation or hydrolysis. In a typical kinetic resolution of a racemic azetidine derivative containing a hydroxyl group, a lipase like Amano PS from Pseudomonas cepacia can selectively acylate one enantiomer using an acyl donor like vinyl acetate. researchgate.net This leaves the other enantiomer in its original, unreacted form. The resulting acylated product and the unreacted starting material, now enantiomerically enriched, can then be separated by standard chromatographic techniques. researchgate.net This method was successfully used to resolve enantiomers of pharmacologically active compounds like ornidazole (B1677491) and secnidazole (B1681708) with high enantiomeric excesses (>99% ee). researchgate.net A similar strategy was employed to prepare a key chiral intermediate for the synthesis of paclitaxel, where lipase-catalyzed hydrolysis of racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone afforded the desired (R)-(+)-acetate and the (S)-(-)-alcohol. researchgate.net

Novel Synthetic Routes and Mechanistic Investigations

Recent advancements in organic synthesis have led to the development of innovative methods for constructing the azetidine ring, a key structural motif in many biologically active compounds. These methods offer advantages in terms of efficiency, stereocontrol, and functional group tolerance.

Utilization of Sulfonium (B1226848) Salts and Ylide Chemistry in Azetidine Formation

The reaction of ylides with various electrophiles is a powerful tool in organic synthesis. libretexts.org Specifically, the chemistry of aziridinium (B1262131) ylides, which are nitrogen-based 1,3-dipoles, has emerged as a versatile strategy for the synthesis of N-heterocycles. wikipedia.orgnih.gov These ylides are often generated in situ and can be trapped by various reagents to form complex nitrogen-containing rings. wikipedia.org

One notable application involves the reaction of azomethine ylides with sulfur ylides, which provides a novel pathway to azetidine synthesis. acs.org Furthermore, the use of sulfonium salts as precursors for ylide generation has been a subject of extensive research, offering a range of reactivity patterns depending on their structure and reaction conditions. nih.gov

A key strategy in this area is the rhodium-catalyzed reaction of bicyclic aziridines with diazo compounds, which proceeds through an aziridinium ylide intermediate. nih.gov The nucleophilic addition of the aziridine (B145994) nitrogen to a rhodium-bound carbene generates the key ylide. nih.gov Subsequent rearrangement of this ylide, such as a acs.orgacs.org-Stevens rearrangement, can lead to the formation of the azetidine ring. nih.gov Computational studies have been employed to understand the stability of different ylide intermediates and to predict the reaction outcomes, highlighting the role of non-covalent interactions, such as hydrogen bonding, in controlling the selectivity of these transformations. acs.org

ReactantsCatalyst/ReagentIntermediateProductRef.
Bicyclic Aziridine, DiazoesterRhodium CatalystAziridinium YlideMethyleneazetidine nih.gov
Azomethine Ylide, Sulfur Ylide--Azetidine acs.org

Superbase-Induced Rearrangements and Cyclizations

Superbases can be employed to induce rearrangements and cyclizations that lead to the formation of the azetidine ring. These strong bases can deprotonate relatively non-acidic protons, generating highly reactive intermediates that can undergo subsequent intramolecular reactions. While specific examples directly leading to 2-phenylazetidine via superbase-induced methods are not prevalent in the provided search results, the general principle of using strong bases to facilitate ring formation is a cornerstone of heterocyclic synthesis.

One related strategy involves the base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles. For instance, the use of lithium diisopropylamide (LDA), a strong base, allows for the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes. rsc.org This method provides a route to optically active 2-substituted azetidines. rsc.org

Cycloisomerization Strategies for Azetidine Ring Construction

Cycloisomerization reactions, where an acyclic precursor is converted into a cyclic product with the same molecular formula, represent an atom-economical approach to azetidine synthesis. These reactions are often catalyzed by transition metals, which can activate unsaturated bonds and facilitate intramolecular nucleophilic attack.

A copper(I)-catalyzed tandem reaction of O-propargylic oximes has been developed to synthesize azetidine nitrones. acs.org This process involves a acs.orgacs.org-rearrangement followed by a 4π-electrocyclization cascade. acs.org Mechanistic studies suggest a multi-step sequence involving cyclization, ring-opening, and recyclization. acs.org

Gold catalysts have also proven effective in mediating cycloisomerization reactions. For example, gold-catalyzed energy transfer photocatalysis has been used to synthesize azetidines from 2-isoxasoline-3-carboxylates and alkenes. acs.org While traditionally considered inert, gold salts, particularly in oxidation states +1 and +3, exhibit remarkable catalytic activity in activating carbon-hydrogen bonds and promoting various organic transformations. youtube.com Gold-catalyzed reactions often proceed under mild conditions and can be highly selective. nih.govrsc.org

Another approach involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides to form azetidines. nih.gov This method demonstrates good functional group tolerance and allows for the synthesis of C3-substituted azetidines. nih.gov

PrecursorCatalystKey ProcessProductRef.
O-Propargylic OximeCopper(I) acs.orgacs.org-Rearrangement, 4π-ElectrocyclizationAzetidine Nitrone acs.org
2-Isoxasoline-3-carboxylate, AlkeneGold PhotocatalystEnergy Transfer PhotocatalysisAzetidine acs.org
YnamideCopper PhotocatalystRadical 4-exo-dig CyclizationAzetidine nih.gov

Synthesis of this compound Analogs and Derivatives for Structure-Reactivity Studies

The synthesis of analogs and derivatives of 2-phenylazetidine is crucial for understanding how structural modifications impact its chemical reactivity and biological activity. These studies involve altering the phenyl ring, the nitrogen atom, or the azetidine ring itself.

Modification of the Phenyl Moiety (e.g., Halogenation, Alkylation)

Modifying the phenyl group of 2-phenylazetidine can significantly influence its properties. Halogenation and alkylation are common modifications explored in medicinal chemistry to tune electronic and steric properties.

The synthesis of halogenated analogs can be achieved through various methods. For instance, novel halogenated phenoxychalcones have been synthesized and subsequently used to prepare N-acetylpyrazolines. nih.gov While not directly on the 2-phenylazetidine scaffold, this demonstrates a general strategy for introducing halogens. The synthesis of 7-halogen-2-phenyl isoindolone derivatives has also been reported, showcasing methods for introducing halogens onto a phenyl ring within a heterocyclic structure. researchgate.net

Alkylation of the phenyl ring can be accomplished using Friedel-Crafts reactions or other cross-coupling methods. The synthesis of new aromatic O-alkyl pyridine (B92270) derivatives highlights a strategy for introducing alkyl groups onto aromatic rings. nih.gov

N-Substitution and Ring Functionalization Strategies (e.g., Carbonyl, Carbamate (B1207046) Derivatives)

Modification of the nitrogen atom (N-substitution) and the azetidine ring itself provides another avenue for creating diverse analogs.

N-substitution can be achieved by reacting 2-phenylazetidine with various electrophiles. For example, N-alkylation can be performed using alkyl halides. smolecule.com The synthesis of N-phenylazetidine itself involves the formation of a bond between the nitrogen atom and a phenyl group. nih.gov

Ring functionalization can involve the introduction of various substituents onto the azetidine ring. The synthesis of 3-amido-2-phenyl azetidines has been reported, which can then be isomerized to 2-oxazolines. nih.gov This demonstrates a method for introducing an amide group at the 3-position of the azetidine ring.

Carbamate derivatives of various heterocyclic compounds have been synthesized and evaluated for their biological activities. nih.govresearchgate.netnih.gov These syntheses often involve the reaction of an amine with a chloroformate or a similar reagent. This strategy could be applied to 2-phenylazetidine to generate a library of N-carbamoyl derivatives for structure-activity relationship studies.

ModificationReagents/MethodResulting Derivative
Halogenation of Phenyl RingHalogenating agentsHalogenated 2-phenylazetidine
Alkylation of Phenyl RingFriedel-Crafts alkylationAlkylated 2-phenylazetidine
N-AlkylationAlkyl halidesN-Alkyl-2-phenylazetidine
N-Arylation-N-Aryl-2-phenylazetidine
Ring AmidationCoupling with carboxylic acids3-Amido-2-phenylazetidine
N-CarbamoylationChloroformatesN-Carbamoyl-2-phenylazetidine

Ring-Opening Reactions and Mechanistic Studies

The significant ring strain within the azetidine ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable, acyclic structures. rsc.org This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Ring-Opening Processes (e.g., with Heteroatom Nucleophiles)

The reaction of 2-phenylazetidine with heteroatom nucleophiles represents a synthetically valuable transformation, providing access to a range of functionalized γ-amino alcohols and their derivatives. rsc.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov The mechanism of this reaction is generally considered to be an SN2-type pathway. iitk.ac.in In this process, a Lewis acid can coordinate to the nitrogen atom of the azetidine, activating the ring and making it more susceptible to nucleophilic attack. iitk.ac.in The nucleophile then attacks one of the ring carbons, leading to the opening of the four-membered ring.

The regioselectivity of the ring-opening is influenced by the nature of the substituents on the azetidine ring. In the case of 2-aryl-N-tosylazetidines, nucleophilic attack by alcohols occurs preferentially at the benzylic carbon, leading to the formation of the corresponding 1,3-amino ethers. iitk.ac.in This regioselectivity is attributed to the stabilization of the partial positive charge that develops at the benzylic position in the transition state.

The stereochemistry of the starting azetidine is often inverted during the ring-opening process, consistent with an SN2 mechanism. For instance, the reaction of optically active (S)-2-phenyl-N-tosylazetidine with alcohols yields nonracemic 1,3-amino ethers with an inverted absolute configuration. iitk.ac.in The use of chiral catalysts, such as BINOL-type chiral phosphoric acids, has enabled the enantioselective desymmetrization of meso-azetidines with thiols as nucleophiles. rsc.org

The reactivity of azetidines towards nucleophilic ring-opening is generally lower than that of their three-membered counterparts, aziridines, due to the lower ring strain in the four-membered ring. rsc.orgiitk.ac.in Consequently, more forcing conditions or activation by strong Lewis acids may be required to promote the reaction.

A variety of heteroatom nucleophiles have been employed in these reactions, including alcohols, thiols, and amines, leading to the formation of γ-amino ethers, γ-amino thioethers, and 1,3-diamines, respectively. rsc.orgiitk.ac.inresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of 2-Phenylazetidine Derivatives

Azetidine DerivativeNucleophileProductReference
(S)-2-phenyl-N-tosylazetidineMethanol(R)-3-methoxy-3-phenyl-N-tosylpropan-1-amine iitk.ac.in
meso-2,4-disubstituted-N-acylazetidineThiophenolChiral γ-amino thioether rsc.org
2-Aryl-N-tosylazetidineVarious Alcohols1,3-Amino ethers iitk.ac.in

This table provides illustrative examples and is not exhaustive.

Acid-Catalyzed Ring-Opening Mechanisms

The azetidine ring is susceptible to cleavage under acidic conditions, a process driven by the relief of ring strain. nih.gov The mechanism of acid-catalyzed ring-opening typically involves the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack or C-N bond cleavage. acs.org The rate of this decomposition is highly dependent on the pH, with more rapid cleavage occurring at lower pH values. nih.gov

For N-substituted azetidines with a pendant amide group, an intramolecular ring-opening decomposition can occur. nih.gov This process is initiated by the protonation of the azetidine nitrogen, followed by a nucleophilic attack of the amide oxygen onto one of the ring carbons. This leads to the formation of a lactone intermediate, which can further rearrange to a more stable lactam. nih.gov The stability of these N-substituted azetidines is influenced by the pKa of the azetidine nitrogen; a lower pKa generally correlates with greater stability in acidic media. nih.gov

In the case of 2,2-disubstituted azetidine carbamates, treatment with a Brønsted acid promotes a ring-expansion reaction to form 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves the protonation of the azetidine nitrogen, followed by C-N bond cleavage to generate a carbocation intermediate. This carbocation is then trapped by the oxygen of the carbamate group, leading to the six-membered ring product. acs.org The presence of electron-donating aryl groups at the 2-position can stabilize the carbocation intermediate, facilitating the reaction. acs.org

The hydrolysis of phenylureas, which can be considered acyclic analogues, in acidic solutions has also been studied and can provide insights. rsc.org The mechanism can vary with acid concentration, with some evidence suggesting the involvement of both unprotonated and N-protonated species in the rate-determining step at lower acidities. rsc.org

Table 2: Factors Influencing Acid-Catalyzed Ring-Opening of Azetidines

FactorInfluence on Ring-OpeningMechanistic ImplicationReference
pH Rate increases at lower pHProtonation of azetidine nitrogen is a key step nih.gov
Azetidine Nitrogen pKa Lower pKa correlates with higher stabilityLess favorable protonation at a given pH nih.gov
Substituents Electron-donating groups can stabilize carbocation intermediatesFavors mechanisms involving carbocation formation acs.org
Pendant Nucleophiles Can lead to intramolecular decompositionFormation of cyclic intermediates (e.g., lactones) nih.gov

This table summarizes key factors and their general effects on the acid-catalyzed ring-opening of azetidine derivatives.

Light-Induced Ring Transformations

Photochemical methods offer a distinct approach to inducing transformations in azetidine rings, often proceeding through mechanisms and intermediates not accessible via thermal reactions. beilstein-journals.org These light-induced processes can leverage the inherent strain of the four-membered ring to drive unique rearrangements and ring-opening events. beilstein-journals.org

One notable photochemical reaction involving azetidines is the Norrish-Yang cyclization, which can be used to form azetidinols from α-aminoacetophenones. beilstein-journals.org Mechanistically, this reaction involves a 1,5-hydrogen abstraction followed by ring closure to create the azetidine scaffold. beilstein-journals.org The resulting azetidinols can then undergo subsequent ring-opening reactions upon the addition of other reagents. beilstein-journals.org For example, 3-phenylazetidinols, formed as intermediates during light irradiation, can readily open upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy combines photochemical cyclization with a strain-release ring-opening to access more complex molecular structures. beilstein-journals.org

Another significant light-induced transformation is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene to form an azetidine. rsc.orgnih.gov Visible light-mediated versions of this reaction have been developed, offering mild and selective conditions for the synthesis of highly functionalized azetidines. rsc.orgnih.gov These reactions often utilize a photocatalyst to activate one of the reactants, typically the alkene, via triplet energy transfer. rsc.org The resulting azetidine products can then be subjected to further transformations.

The stability and reactivity of the photochemically generated azetidines are influenced by the substituents on the ring. The strain energy of the four-membered ring is a key driving force for subsequent functionalization steps, such as ring-opening. beilstein-journals.orgacs.org

Functional Group Interconversions on the Azetidine Core

Beyond ring-opening reactions, the 2-phenylazetidine scaffold allows for a variety of functional group interconversions at both the nitrogen and carbon positions, as well as on the phenyl substituent. These transformations enable the synthesis of a diverse array of substituted azetidine derivatives.

Derivatization at Nitrogen and Carbon Positions (e.g., α-Lithiation, Reductive Amination)

The nitrogen atom of the 2-phenylazetidine ring can be readily functionalized through various reactions. For instance, N-acylation can be achieved using acyl chlorides or anhydrides. This modification can influence the reactivity of the azetidine ring, for example, by activating it towards nucleophilic ring-opening. rsc.org

A particularly powerful method for functionalization at the carbon atom adjacent to the nitrogen (the α-position) is α-lithiation. The lithiation of N-Boc-2-phenylazetidine can be achieved using a strong base like butyllithium. rsc.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the α-position. researchgate.net Interestingly, the choice of electrophile can sometimes influence the site of substitution. While many electrophiles add to the α-carbon, some, such as cyanoformates and chloroformates, have been observed to lead to ortho-substitution on the phenyl ring. researchgate.net This suggests a complex interplay of electronic and steric factors, potentially involving coordination of the lithium atom to the phenyl ring. researchgate.net

Reductive amination is another key transformation for modifying the azetidine structure. pearson.comorganic-chemistry.orgyoutube.comnih.gov This reaction typically involves the conversion of a carbonyl group to an amine. While direct reductive amination of 2-phenylazetidine itself is less common, the principles of this reaction can be applied to precursors or derivatives. For example, a ketone can be introduced at a position on a precursor molecule, which is then converted to an amine that can participate in the cyclization to form the azetidine ring.

Table 3: Examples of Derivatization Reactions of 2-Phenylazetidine

Reaction TypeReagentsPosition of FunctionalizationProduct TypeReference
N-Acylation Acyl chlorideNitrogenN-Acyl-2-phenylazetidine rsc.org
α-Lithiation and Electrophilic Quench n-Butyllithium, Electrophile (e.g., alkyl halide)α-Carbon2-Substituted-2-phenylazetidine researchgate.netnih.gov
Ortho-Lithiation and Electrophilic Quench n-Butyllithium, ChloroformateOrtho-position of phenyl ringOrtho-substituted N-Boc-2-phenylazetidine researchgate.net

This table provides illustrative examples of derivatization reactions.

Reactions Involving the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution)

The phenyl group of 2-phenylazetidine is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orguci.edumasterorganicchemistry.com These reactions allow for the introduction of various functional groups onto the phenyl ring, further diversifying the range of accessible 2-phenylazetidine derivatives. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The azetidinyl group itself acts as a substituent on the benzene (B151609) ring and will influence the rate and regioselectivity of the electrophilic attack. The nitrogen atom of the azetidine ring has a lone pair of electrons, but its ability to donate these electrons into the aromatic system via resonance is influenced by its inclusion in the strained four-membered ring and the potential for protonation or coordination to a Lewis acid under the reaction conditions. wikipedia.orgutexas.edu

Generally, alkyl groups are activating and ortho-, para-directing. libretexts.org The 2-azetidinyl group can be considered an alkylamino substituent, which is typically strongly activating and ortho-, para-directing. However, under the often acidic conditions of electrophilic aromatic substitution, the nitrogen atom is likely to be protonated, forming an azetidinium group. A positively charged substituent, such as -NHR2+, is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. wikipedia.orglibretexts.org

Therefore, the outcome of electrophilic aromatic substitution on 2-phenylazetidine will be highly dependent on the specific reaction conditions. In neutral or weakly acidic media, ortho- and para-substitution would be expected. In strongly acidic media, where the azetidine nitrogen is protonated, meta-substitution would be the favored pathway, and the reaction would be significantly slower than that of benzene. wikipedia.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Phenylazetidine

Reaction ConditionsState of Azetidine NitrogenExpected Directing EffectPredicted Major Products
Neutral/Weakly Acidic Unprotonated (lone pair available)Ortho, Para-directing2-(2-substituted-phenyl)azetidine and 2-(4-substituted-phenyl)azetidine
Strongly Acidic Protonated (positively charged)Meta-directing2-(3-substituted-phenyl)azetidine

This table presents the predicted outcomes based on general principles of electrophilic aromatic substitution.

Stereochemical Aspects of Reactivity

The stereochemistry of reactions involving the 2-phenylazetidine scaffold is a critical aspect of its chemical reactivity. The chiral center at the C2 position, bearing the phenyl group, dictates the stereochemical outcome of various transformations. The inherent strain of the four-membered ring and the nature of the substituents on the nitrogen atom and the ring itself play a significant role in determining whether reactions proceed with retention or inversion of configuration, as well as the diastereoselectivity of the products.

Retention and Inversion of Configuration During Transformations

The stereochemical fate of the C2 center in this compound and its derivatives is highly dependent on the reaction mechanism. Nucleophilic ring-opening reactions, a common transformation for azetidines, provide a clear illustration of this.

Research on the ring-opening of chiral N-tosyl-2-phenylazetidine has demonstrated that these reactions can proceed via an SN2 pathway. iitk.ac.in When enantiomerically pure (S)-2-phenyl-N-tosylazetidine is treated with various alcohols in the presence of a Lewis acid, the corresponding nonracemic amino ethers are formed with an inverted absolute configuration. iitk.ac.in This inversion of stereochemistry is a hallmark of the SN2 mechanism, where the nucleophile (the alcohol) attacks the carbon atom from the side opposite to the leaving group, which in this case is the nitrogen atom of the azetidine ring, facilitated by its coordination to the Lewis acid. iitk.ac.in

The mechanism involves the coordination of the Lewis acid to the nitrogen atom of the azetidine, which activates the ring towards nucleophilic attack. The subsequent backside attack by the alcohol at the C2 position leads to the opening of the four-membered ring and the formation of the product with an inverted stereocenter. iitk.ac.in The high enantiomeric excess (ee) of the starting material is largely transferred to the product, confirming the stereospecific nature of this transformation. iitk.ac.in For instance, the reaction of (S)-2-phenyl-N-tosylazetidine with isopropanol (B130326) yields the corresponding 1,2-amino ether with an inverted configuration and high ee. iitk.ac.in

This stereochemical outcome underscores the utility of chiral 2-phenylazetidines as synthons for preparing enantiomerically enriched acyclic molecules. The predictability of the stereochemical course of these reactions allows for the rational design of synthetic routes to complex chiral targets.

Diastereoselectivity in Reaction Products

When reactions of 2-phenylazetidine derivatives lead to the formation of a new stereocenter, the diastereoselectivity of the process becomes a key consideration. The existing stereocenter at C2 can exert significant stereocontrol, directing the approach of reagents to favor the formation of one diastereomer over the other.

A notable example is the α-alkylation of N-borane complexes of N-substituted 2-phenylazetidine-2-carbonitriles. rsc.org In these reactions, the N-benzylic substituent and the N-BH3 group create a chiral environment that influences the stereochemical outcome of the alkylation. The deprotonation of the C2 position followed by the introduction of an electrophile proceeds with a high degree of diastereoselectivity. It has been proposed that the incoming electrophile, such as an alkyl halide, approaches from the side of the N-benzylic substituent, which is sterically less hindered than the side blocked by the diisopropylamine-borane complex formed during the reaction. rsc.org

The diastereoselectivity of these alkylation reactions has been shown to be excellent for a range of electrophiles, including allyl bromide and various alkyl iodides. rsc.org The table below summarizes the diastereoselectivity observed in the α-alkylation of an N-borane complex of N-((S)-1-phenylethyl)-2-phenylazetidine-2-carbonitrile.

Table 1: Diastereoselectivity in the α-Alkylation of N-Borane Complex of N-((S)-1-phenylethyl)-2-phenylazetidine-2-carbonitrile rsc.org

Electrophile Product Combined Yield (%) Diastereomeric Ratio
Allyl bromide 5bb 56-85 >99:1
Methyl iodide 5bc 66-77 92:8
Ethyl iodide 5bd 66-77 91:9

Another area where diastereoselectivity is crucial is in the synthesis of the azetidine ring itself. A general and scalable two-step method for the synthesis of 2-arylazetidines from oxiranes has been developed, which proceeds with high regio- and diastereoselectivity. acs.orgsemanticscholar.org In this kinetically controlled reaction, the formation of the four-membered ring occurs in a manner that the substituents at the C2 and C3 positions of the azetidine ring are situated in a trans geometry. acs.org Spectroscopic investigations have confirmed this stereochemical outcome. acs.org The low reaction temperatures employed provide sufficient diastereoselectivity under kinetic control. acs.org

Furthermore, in photochemical reactions, such as the Norrish-Yang cyclization to form 3-phenylazetidinols, subsequent ring-opening reactions can lead to the formation of products as a mixture of diastereomers. beilstein-journals.org The stereochemical complexity of these transformations highlights the intricate interplay of steric and electronic factors in directing the reaction pathways of 2-phenylazetidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide the fundamental information for determining the molecular structure. rsc.orgresearchgate.net In this compound, the protonated nitrogen atom influences the chemical shifts of the adjacent protons.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The five protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The proton at the C2 position (the benzylic proton) is expected to resonate as a multiplet, shifted downfield due to the influence of both the phenyl ring and the nitrogen atom. The methylene protons at the C3 and C4 positions of the azetidine ring often exhibit complex splitting patterns. nih.gov The C3 protons are diastereotopic and will appear as distinct multiplets. The C4 protons, also diastereotopic, will show further complexity due to coupling with the C3 protons and the N-H proton. The N-H proton itself will likely appear as a broad signal, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum complements the proton data. Six signals are expected for the nine carbon atoms. The phenyl group will show four signals: one for the ipso-carbon, two for the ortho- and meta-carbons, and one for the para-carbon. The C2 carbon of the azetidine ring will be shifted downfield due to its attachment to the phenyl group and nitrogen. The C3 and C4 carbons will appear in the aliphatic region of the spectrum. medwinpublishers.com

Table 1: Typical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Phenylazetidine Moiety Predicted values are based on general principles and data for similar azetidine derivatives. Actual values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H 4.5 - 5.0 (m) 65 - 70
C3-H₂ 2.2 - 2.8 (m) 25 - 30
C4-H₂ 3.6 - 4.2 (m) 45 - 50
N-H Variable (broad) -

To definitively assign the complex signals in the 1D spectra, 2D NMR experiments are indispensable. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C2-H and the C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons, confirming the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). epfl.ch It allows for the direct assignment of a carbon signal based on its attached proton's chemical shift. For instance, the proton signal at ~4.7 ppm would show a cross-peak to the carbon signal at ~68 ppm, assigning them as the C2-H and C2, respectively. youtube.comacdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.edu This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include those from the ortho-protons of the phenyl ring to the C2 carbon of the azetidine ring, and from the C2-H proton to the ipso- and ortho-carbons of the phenyl ring, firmly establishing the connection between the phenyl group and the azetidine ring. ipb.pt

Table 2: Expected 2D NMR Correlations for this compound

Experiment Key Correlations Information Gained
COSY C2-H ↔ C3-H₂C3-H₂ ↔ C4-H₂C4-H₂ ↔ N-H Confirms proton connectivity within the azetidine ring.
HSQC C2-H ↔ C2C3-H₂ ↔ C3C4-H₂ ↔ C4Phenyl-H ↔ Phenyl-C Assigns carbons directly attached to protons.

| HMBC | Phenyl-H (ortho) ↔ C2C2-H ↔ Phenyl-C (ipso, ortho)C2-H ↔ C4 | Confirms the link between the phenyl and azetidine rings and assigns quaternary carbons. |

Since 2-phenylazetidine possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. rsc.org This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.gov These agents interact with the enantiomers to form diastereomeric complexes. Since diastereomers have different physical properties, they are distinguishable in the NMR spectrum, exhibiting separate signals for each enantiomer. nih.gov By integrating the corresponding signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. nih.govarxiv.org

Computational chemistry provides a powerful tool for validating structural assignments by predicting NMR chemical shifts. ipb.pt Using methods like Density Functional Theory (DFT), the geometry of the molecule is first optimized, and then the magnetic shielding tensors for each nucleus are calculated. manchester.ac.uk These are then converted into chemical shifts.

Commonly used DFT functionals for this purpose include B3LYP and PBE1PBE, often paired with basis sets like 6-31G(d) or larger ones such as aug-cc-pVDZ for higher accuracy. researchgate.net By comparing the computationally predicted chemical shifts with the experimental values, researchers can gain confidence in their structural assignment. This approach is particularly useful for distinguishing between possible isomers or for assigning the relative stereochemistry in more complex molecules. researchgate.netgithub.io Recent advances have also seen the development of machine learning algorithms that can predict proton chemical shifts with high accuracy. nih.gov

Table 3: Common DFT Methods for NMR Chemical Shift Prediction

Method Basis Set Typical Application
B3LYP 6-31G(d) Standard geometry optimization and shift prediction.
PBE1PBE aug-cc-pVDZ Higher accuracy ¹³C chemical shift prediction. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present. researchgate.net

The IR spectrum of this compound provides clear signatures for its key functional groups. nihs.go.jp The most prominent feature for the hydrochloride salt is the N⁺-H stretching vibration of the secondary ammonium (B1175870) ion. This typically appears as a very broad and strong absorption in the 2400-2700 cm⁻¹ region. researchgate.netnist.gov

Other characteristic bands include:

Aromatic C-H stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). mdpi.com

Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C stretching: Several medium to sharp bands in the 1450-1600 cm⁻¹ region. mdpi.com

N-H bending: A band around 1500-1600 cm⁻¹.

The combination of these bands provides a unique fingerprint for the molecule, confirming the presence of the phenyl ring, the azetidine ring, and the ammonium salt functionality. nih.govmedwinpublishers.com

Table 4: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N⁺-H Stretch (Ammonium) 2400 - 2700 Strong, Broad
Aromatic C-H Stretch 3030 - 3100 Medium, Sharp
Aliphatic C-H Stretch 2850 - 2960 Medium
C=C Aromatic Ring Stretch 1450 - 1600 Medium to Strong

Raman Spectroscopy in Structural Characterization

A hypothetical Raman spectrum for this compound would likely exhibit the following features:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the azetidine ring, expected in the 2800-3000 cm⁻¹ region.

Ring breathing modes of the phenyl group: Strong, sharp peaks in the 1000-1600 cm⁻¹ range.

Azetidine ring vibrations: Including C-N stretching and ring deformation modes, which would appear at lower frequencies.

The table below illustrates potential characteristic Raman shifts for this compound based on known functional group frequencies.

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 2950
C=C Aromatic Ring Stretch1580 - 1620, 1450 - 1500
C-N Stretch (Azetidine)1180 - 1250
Phenyl Ring Breathing~1000

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula. For 2-Phenylazetidine, with a chemical formula of C₉H₁₁N, the calculated exact mass is 133.089149355 Da. nih.gov HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap can achieve mass accuracies in the parts-per-billion range, which is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions. mdpi.com

PropertyValueSource
Molecular FormulaC₉H₁₁N nih.gov
Molecular Weight133.19 g/mol nih.gov
Exact Mass133.089149355 Da nih.gov

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification. For 2-Phenylazetidine, the fragmentation pattern would likely involve the cleavage of the azetidine ring and the loss of substituents. The NIST mass spectrometry database provides fragmentation data for 2-Phenylazetidine, showing major fragments at m/z values of 132, 105, 104, and others. nih.gov The base peak, the most intense peak in the spectrum, is often a stable fragment. Analysis of these fragments helps to piece together the original molecular structure. nih.gov

Hypothetical Fragmentation of 2-Phenylazetidine:

[M]+• (Molecular Ion): m/z = 133

[M-H]+: m/z = 132 (Loss of a hydrogen radical)

[C₇H₇]+ (Tropylium ion): m/z = 91 (A common fragment for phenyl-containing compounds)

[C₆H₅CH₂]+: m/z = 91 (Benzyl cation)

[C₈H₉]+: m/z = 105 (Loss of ethylene (B1197577) from the azetidine ring)

[C₈H₈]+•: m/z = 104 (Further fragmentation)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragments of a selected precursor ion. nih.gov This technique can significantly enhance structural elucidation by providing more detailed fragmentation pathways. researchgate.net In an MS/MS experiment on this compound, the protonated molecule [M+H]⁺ (m/z 134) would be selected and then fragmented. The resulting product ions would provide further confirmation of the connectivity of the phenyl group and the azetidine ring. researchgate.net This method is particularly useful for distinguishing between isomers that might produce similar initial mass spectra. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique can provide the absolute configuration of chiral centers and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com For this compound, which is chiral, X-ray crystallography could be used to determine the absolute configuration of the stereocenter at the C2 position of the azetidine ring. The crystal structure would reveal the precise spatial arrangement of the phenyl group and the atoms of the azetidine ring, as well as the position of the hydrochloride counter-ion and any hydrogen bonding networks. researchgate.net

Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govcore.ac.uk It is a widely used technique for the analysis of volatile and semi-volatile compounds. chemrxiv.org A GC-MS analysis of 2-Phenylazetidine would provide a retention time characteristic of the compound and a mass spectrum for confirmation. nih.govresearchgate.net This method is also effective for identifying and quantifying impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Since 2-Phenylazetidine is a chiral molecule, separating its enantiomers is crucial, especially in pharmaceutical contexts where different enantiomers can have different biological activities. csfarmacie.cznih.gov Chiral HPLC, using a chiral stationary phase (CSP), is a primary method for enantiomeric separation. globethesis.commdpi.com The choice of CSP and mobile phase conditions is critical for achieving good resolution between the enantiomers. chromatographyonline.com

The table below summarizes the key chromatographic techniques and their applications for this compound.

TechniqueApplicationKey Parameters
GC-MS Purity assessment, impurity profilingRetention time, mass spectrum
Chiral HPLC Enantiomeric separation, determination of enantiomeric excessChiral stationary phase, mobile phase composition, resolution

Theoretical and Computational Chemistry Investigations of 2 Phenylazetidine Hydrochloride

Electronic Structure Calculations and Quantum Mechanical Studies

Quantum mechanical studies delve into the electronic behavior of molecules, providing a foundational understanding of their chemical properties. Methods like Density Functional Theory (DFT) are at the forefront of these investigations.

Density Functional Theory (DFT) has become a standard and robust method in computational chemistry for predicting the geometric and electronic properties of molecules. nih.govscirp.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 2-phenylazetidine (B1581345) hydrochloride, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or larger), can be employed to optimize the molecular geometry to its lowest energy state. researchgate.net

These calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT would define the precise puckering of the azetidine (B1206935) ring and the orientation of the phenyl group relative to the four-membered ring. The stability of the molecule is assessed by calculating its total electronic energy and thermodynamic parameters like enthalpy and Gibbs free energy. researchgate.net The choice of functional and basis set is critical, with methods like M06-2X being particularly effective for systems involving non-bonding interactions. srce.hr Computational studies on related N-acylhydrazone derivatives have demonstrated the utility of the B3LYP/6-31+G(d,p) level of theory for accurate property prediction. scirp.org

Table 1: Representative Predicted Molecular Properties from DFT Calculations This table is illustrative, showing typical data obtained from DFT calculations on heterocyclic compounds. Specific values for 2-Phenylazetidine Hydrochloride would require a dedicated computational study.

ParameterPredicted ValueSignificance
Total Energye.g., -X HartreesA measure of the molecule's overall stability.
Dipole Momente.g., Y DebyeIndicates the overall polarity of the molecule.
N-C Bond Lengths (Azetidine)~1.47 - 1.49 ÅReflects the single bond character within the strained ring.
C-N-C Bond Angle (Azetidine)~90°Shows the deviation from ideal sp³ angles due to ring strain.
Ring Puckering Anglee.g., Z degreesDefines the non-planar conformation of the azetidine ring.

HOMO-LUMO Analysis and Electronic Property Determination

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. dergipark.org.tr

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be located primarily on the phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the phenyl ring's anti-bonding orbitals. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. Various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. scirp.orgresearchgate.net

Table 2: Frontier Orbital Energies and Related Chemical Descriptors This table presents typical values and illustrates the concepts. Actual values would be derived from specific quantum chemical calculations for this compound.

DescriptorFormulaTypical Value Range (eV)Interpretation
HOMO EnergyEHOMO-6 to -9 eVEnergy of the outermost electron; relates to ionization potential.
LUMO EnergyELUMO-1 to -3 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO GapΔE = ELUMO - EHOMO4 to 8 eVA larger gap indicates higher stability and lower reactivity. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 22 to 4 eVMeasures resistance to change in electron distribution. physchemres.org
Electronegativity (χ)-(ELUMO + EHOMO) / 23 to 5 eVMeasures the power of an atom/molecule to attract electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map displays the electrostatic potential on the molecule's surface, typically using a color scale.

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom (due to its lone pair) and the chloride ion.

Blue Regions: Indicate positive potential, electron-deficient areas. These are sites susceptible to nucleophilic attack. The hydrogen atom on the protonated nitrogen would be a prominent blue region.

Green Regions: Represent neutral or non-polar areas, such as the hydrocarbon portions of the phenyl ring.

MEP analysis provides a clear "signature" that can distinguish between molecules with similar structures but different activities. nih.gov It helps in understanding non-covalent interactions, which are crucial for molecular recognition and binding processes. rsc.org

Conformational Analysis and Ring Strain Theory

The four-membered azetidine ring is the defining structural feature of this compound, and its conformation and inherent strain are key determinants of its chemical behavior.

Unlike a flat, planar ring, which would have severe angle and torsional strain, the azetidine ring adopts a "puckered" or non-planar conformation to relieve some of this strain. nih.gov This puckering can be described by a dihedral angle. Computational studies on azetidine derivatives show that the ring can exist in different puckered conformations, and the presence of substituents determines which conformation is energetically more favorable. researchgate.net

For 2-phenylazetidine, the large phenyl group at the C2 position will significantly influence the energetic landscape. Conformational analysis, typically performed using computational methods, would explore the potential energy surface as a function of the ring puckering angle and the rotation of the phenyl group. The results would identify the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers for interconversion between them. The flexibility of the azetidine ring is less than that of a five-membered pyrrolidine (B122466) ring but greater than that of a three-membered aziridine (B145994) ring. researchgate.net The substitution pattern plays a crucial role; for example, 2,4-cis-disubstituted azetidines adopt a rigid, concave geometry that can be exploited in catalysis. nih.gov

Four-membered rings like azetidine possess significant ring strain, which is a form of instability arising from non-ideal bond angles and torsional interactions. wikipedia.org This strain energy is the excess energy the cyclic molecule has compared to a similar, strain-free acyclic analogue. The ring strain in azetidines is a driving force for their reactivity, particularly in ring-opening reactions. rsc.orgrsc.org

The strain energy of the parent azetidine is approximately 25.5 kcal/mol, which is comparable to that of cyclobutane (B1203170) and only slightly less than that of the highly reactive three-membered aziridine ring. This high strain makes the C-N and C-C bonds within the ring weaker and more susceptible to cleavage under appropriate reaction conditions. rsc.orgnih.gov While the ring is more stable and easier to handle than an aziridine ring, its inherent strain allows for unique chemical transformations that are not accessible to larger, strain-free rings like pyrrolidine or piperidine. srce.hrrsc.org This strain-driven reactivity is a cornerstone of azetidine chemistry, enabling its use as a versatile building block in organic synthesis. rsc.org

Table 3: Comparison of Ring Strain in Small Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)Relative Reactivity
Aziridine327-28Very High
Azetidine 425-26High rsc.orgnih.gov
Pyrrolidine5~6Low
Piperidine6~0Very Low

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound, computational chemistry offers a window into the reaction dynamics, energetics, and the factors governing its formation.

Transition State Characterization and Reaction Pathway Prediction

The synthesis of the azetidine ring, a strained four-membered heterocycle, can proceed through various synthetic routes. Computational modeling plays a crucial role in predicting the most likely reaction pathways and in characterizing the high-energy transition states that govern the reaction rates.

Researchers can employ computational models to prescreen potential reactants and predict their viability in forming azetidines. thescience.dev For instance, in photocatalyzed reactions to form azetidines, computational models have been developed to predict which alkene-oxime pairs will successfully react. thescience.dev These models can calculate frontier orbital energies for different starting materials to forecast reactivity. thescience.dev

In the case of forming 2-phenylazetidine, a common approach might involve the cyclization of a suitable precursor. Density Functional Theory (DFT) is a frequently used method to map out the potential energy surface of such a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

A critical aspect of this analysis is the identification and characterization of transition state (TS) structures. These are saddle points on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational software can optimize the geometry of these transition states and perform frequency calculations to confirm their nature (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate).

For example, in a hypothetical intramolecular cyclization to form the 2-phenylazetidine ring, computational analysis would identify the transition state for the ring-closing step. The geometric parameters of this TS, such as forming bond lengths and angles, provide a static picture of the molecule at the peak of the energy barrier. The calculated energy of this transition state is vital for predicting the reaction's feasibility and rate.

Furthermore, computational studies can compare different potential pathways. For instance, if multiple reactive sites are present in the precursor molecule, calculations can determine the activation energies for cyclization at each site, thereby predicting the regioselectivity of the reaction. researchgate.net

Table 1: Illustrative Calculated Energetic Data for a Hypothetical 2-Phenylazetidine Synthesis Step

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactant Complex0.000.00
Transition State+25.3+27.8
Product Complex-15.8-14.5

Note: This data is illustrative and represents typical outputs from a computational study on a reaction mechanism.

Stereoselectivity Prediction Through Computational Approaches

When a chiral center is formed during a reaction, as is the case with 2-phenylazetidine, predicting the stereochemical outcome is of significant interest. Computational chemistry provides a powerful means to understand and predict the stereoselectivity of a reaction. rsc.org

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. A lower energy transition state implies a faster reaction rate and, therefore, the formation of the major stereoisomer. High-level quantum mechanical calculations can be used to compute the energies of these competing transition states with a high degree of accuracy.

For the synthesis of 2-phenylazetidine, if a prochiral substrate is used, two enantiomeric products can be formed. If a chiral catalyst or auxiliary is employed, the reaction can be directed towards one enantiomer. Computational modeling can be used to investigate the interactions between the substrate, the catalyst, and any reagents in the transition state. By building models of the different diastereomeric transition states, the non-covalent interactions (such as steric hindrance, hydrogen bonding, or electrostatic interactions) that favor one stereochemical pathway over another can be identified.

The difference in the calculated free energies (ΔΔG‡) of the diastereomeric transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. This predictive capability is invaluable for the rational design of new stereoselective syntheses. rsc.org

Table 2: Example of Calculated Energy Differences and Predicted Stereoselectivity for a Chiral Synthesis of 2-Phenylazetidine

Transition StateRelative Gibbs Free Energy (ΔG‡) (kcal/mol)Predicted Product Ratio
TS-(R)22.595
TS-(S)24.35

Note: This table illustrates how the calculated energy difference between transition states leading to the (R) and (S) enantiomers can be used to predict the product distribution. The ratio is calculated based on the Boltzmann distribution.

Spectroscopic Property Prediction through Computational Methods (e.g., TD-DFT for UV-Vis)

Computational methods are not only used to predict reactivity but also to predict the spectroscopic properties of molecules. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov

The process begins with the optimization of the ground-state geometry of this compound using a suitable level of theory (e.g., a DFT functional like B3LYP or CAM-B3LYP and a basis set). researchgate.net Once the optimized geometry is obtained, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied molecular orbital to an unoccupied one.

These calculations provide a list of excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition occurring and is related to the intensity of the absorption band. The calculated excitations can then be plotted as a "stick spectrum," which can be broadened using Gaussian functions to simulate the experimental UV-Vis spectrum. chemrxiv.org

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the phenyl ring. The calculations can also provide insights into the nature of these transitions by identifying the specific molecular orbitals involved. The inclusion of solvent effects, often through a polarizable continuum model (PCM), is crucial for obtaining accurate predictions of spectra in solution. nih.gov Comparing the calculated spectrum with the experimental one can help to confirm the structure of the compound and to understand its electronic properties. researchgate.net

Table 3: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound in Methanol

Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
2650.015HOMO-1 → LUMO
2180.250HOMO → LUMO
2050.180HOMO-2 → LUMO

Note: This table presents hypothetical data that would be generated from a TD-DFT calculation, illustrating the predicted absorption wavelengths, their intensities, and the orbitals involved in the electronic transitions.

Applications of 2 Phenylazetidine Hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality and conformational rigidity of the 2-phenylazetidine (B1581345) scaffold make it an exceptional starting point for the synthesis of more complex molecules. rsc.org Its structure allows for stereoselective functionalization, enabling the creation of a diverse array of substituted derivatives. rsc.org

Synthesis of Polysubstituted Azetidine (B1206935) Derivatives

The azetidine ring is a key structural motif in numerous biologically active compounds, including amino acids and alkaloids. rsc.orgnih.gov The development of methods to introduce various substituents onto the azetidine core is therefore of significant interest. The 2-phenylazetidine framework provides a robust platform for such modifications. For instance, the synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved starting from chiral 1-arylethylamines, demonstrating a pathway to functionalized azetidines. rsc.orgnih.gov This approach highlights the utility of the azetidine scaffold in generating stereochemically rich structures.

Furthermore, the synthesis of N-alkyl-2-acylazetidines has been accomplished through the stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines, followed by acidic hydrolysis. frontiersin.org This method underscores the potential to introduce acyl groups, which are versatile handles for further chemical transformations. The ability to create polysubstituted azetidines opens avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. acgpubs.orgresearchgate.netjmchemsci.com

Starting MaterialReaction TypeProductSignificance
Chiral 1-arylethylamineα-alkylation of N-borane complexesOptically active 2-substituted azetidine-2-carbonitrilesProvides access to functionalized azetidines with high stereocontrol. rsc.orgnih.gov
N-alkyl-2-oxazolinylazetidinesStereoselective addition of organolithiumsN-alkyl-2-acylazetidinesIntroduces versatile acyl groups for further derivatization. frontiersin.org

Incorporation into Macrocyclic and Polycyclic Scaffolds

The unique structural features of 2-phenylazetidine also lend themselves to the construction of larger, more complex molecular architectures such as macrocycles and polycycles. These scaffolds are of great interest in drug discovery and materials science due to their unique conformational properties and potential for high-affinity binding to biological targets.

Strategies for diversity-oriented synthesis (DOS) have been employed to create libraries of macrocyclic compounds. nih.govnih.govcam.ac.uk While direct incorporation of 2-phenylazetidine into these specific reported DOS strategies is not explicitly detailed, the principles of building block-based assembly are highly relevant. The rigid azetidine core can be envisioned as a key component in designing novel macrocyclic peptidomimetics and other complex structures. The defined stereochemistry of 2-phenylazetidine would allow for precise control over the three-dimensional shape of the resulting macrocycle. The synthesis of macrocyclic scaffolds often involves ring-closing metathesis or other cyclization reactions, and the functional groups that can be introduced onto the azetidine ring provide the necessary handles for these transformations. researchgate.net

Utilization as a Precursor for Ligands and Organocatalysts

The chiral nature of 2-phenylazetidine hydrochloride makes it an excellent precursor for the development of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis.

Scaffold in the Design of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological systems and validating potential drug targets. nih.gov The design of effective chemical probes often relies on a central scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The 2-phenylazetidine ring, with its defined stereochemistry and opportunities for functionalization, represents an attractive scaffold for this purpose.

Use in Structure-Reactivity Relationship Studies of Novel Scaffolds

The 2-phenylazetidine moiety serves as a valuable tool in structure-activity relationship (SAR) studies, a critical component of modern drug discovery. By incorporating this rigid fragment into a series of compounds, medicinal chemists can systematically probe the influence of three-dimensional shape on biological activity. The defined orientation of the phenyl group relative to the azetidine nitrogen allows for a clear understanding of how substitutions on the phenyl ring impact target binding.

While extensive SAR studies focusing solely on a broad series of this compound analogs are not widely available in public literature, the principles are demonstrated in studies of related azetidine-containing compounds. For instance, research on substituted phenyl azetidine-2-one sulfonyl derivatives has shown that the nature and position of substituents on the phenyl ring significantly influence their antimicrobial and antiviral activities. nih.gov In these studies, compounds bearing electron-withdrawing groups on the phenyl ring exhibited enhanced biological activity. nih.gov This principle is directly applicable to the design of novel therapeutic agents based on the 2-phenylazetidine scaffold.

The general approach for such a study involving this compound would involve the synthesis of a library of analogs with varying substituents on the phenyl ring. The biological activity of each analog would then be determined, allowing for the generation of a data table to correlate structural changes with activity.

Table 1: Illustrative Structure-Activity Relationship Data for a Hypothetical Series of 2-Phenylazetidine Analogs This table is a hypothetical representation to illustrate the principles of an SAR study.

Compound ID Phenyl Substitution Biological Activity (IC₅₀, µM)
1a H 10.5
1b 4-Cl 2.1
1c 4-OCH₃ 15.8
1d 4-NO₂ 0.9
1e 2-Cl 8.7

| 1f | 3-Cl | 5.4 |

Rational Design of Conformationally Restricted Systems

The inherent rigidity of the azetidine ring makes this compound an excellent building block for the rational design of conformationally restricted molecules. enamine.net In drug design, constraining the flexibility of a molecule can lead to several advantages, including increased binding affinity for its biological target, improved selectivity, and better metabolic stability. The four-membered ring of azetidine significantly limits the number of accessible conformations compared to more flexible acyclic or larger ring systems. enamine.net

The incorporation of the 2-phenylazetidine scaffold pre-organizes the molecule into a specific three-dimensional shape, which can be designed to mimic the bioactive conformation of a more flexible parent compound. This strategy can reduce the entropic penalty upon binding to a receptor, leading to a more potent drug candidate. enamine.net

For example, in the development of central nervous system (CNS) agents, such as monoamine reuptake inhibitors, the spatial relationship between an aromatic ring and a nitrogen atom is often crucial for activity. nih.govnih.govresearchgate.netresearchgate.net The 2-phenylazetidine structure provides a fixed orientation of these two key pharmacophoric elements. By using this building block, chemists can design novel compounds with a higher probability of interacting favorably with their intended biological targets. sciencedaily.com

Table 2: Comparison of Conformational Flexibility This table provides a conceptual comparison and does not represent measured data.

Moiety Key Torsional Angles Estimated Number of Low-Energy Conformers
2-Phenylethylamine 2 (C-C, C-N) High
2-Phenylpiperidine 1 (C-C) + Ring puckering Moderate

| 2-Phenylazetidine | Ring puckering | Low |

Industrial Synthetic Applications and Process Chemistry Considerations

The industrial-scale synthesis of this compound requires careful consideration of efficiency, cost-effectiveness, and safety. While specific, detailed process chemistry for the large-scale production of this compound is not extensively documented in publicly available literature, general methods for the synthesis of azetidine derivatives can be adapted.

A common laboratory-scale approach to synthesize the azetidine ring is through the cyclization of a γ-amino alcohol or a γ-haloamine. For 2-phenylazetidine, this would typically involve the ring closure of a precursor like 1-phenyl-3-aminopropan-1-ol or a derivative thereof. The hydrochloride salt is then readily formed by treating the free base with hydrochloric acid.

For industrial applications, process optimization would focus on several key areas:

Starting Material Sourcing: The availability and cost of the initial starting materials are critical.

Reaction Conditions: Optimization of solvent, temperature, reaction time, and catalyst (if any) to maximize yield and minimize by-product formation.

Work-up and Purification: Development of a scalable and efficient purification method, such as crystallization, to obtain the final product in high purity.

Safety: Handling of potentially hazardous reagents and intermediates under safe operating procedures.

Patents related to the synthesis of complex molecules often describe the preparation of azetidine-containing intermediates, which can provide insights into scalable synthetic routes. For instance, processes for preparing intermediates for JAK inhibitors have detailed the synthesis of functionalized azetidines on a gram scale.

Table 3: Overview of Potential Synthetic Routes to 2-Phenylazetidine This table outlines general synthetic strategies.

Synthetic Route Key Precursor General Reaction Type Potential Advantages Potential Challenges
From γ-Amino Alcohols 1-Phenyl-3-aminopropan-1-ol Intramolecular Cyclization (e.g., Mitsunobu reaction) Stereocontrol possible from chiral precursors Reagent cost, purification
From γ-Haloamines 1-Phenyl-3-chloropropanamine Intramolecular Nucleophilic Substitution Atom economy Stability of precursor

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Synthetic Methodologies for 2-Phenylazetidine (B1581345) Hydrochloride

The development of environmentally benign and sustainable methods for the synthesis of 2-phenylazetidine hydrochloride is a paramount goal for future research. Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant chemical waste. Future efforts will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of biocatalysis . The use of enzymes to catalyze the formation of the azetidine (B1206935) ring could offer high levels of stereoselectivity under mild, aqueous conditions, thereby reducing the environmental impact. Similarly, the application of photocatalysis and other light-mediated reactions presents an opportunity to drive the synthesis using visible light as a renewable energy source, minimizing the need for high temperatures and conventional catalysts.

Furthermore, the principles of atom economy will be central to the design of new synthetic routes. This involves maximizing the incorporation of all starting material atoms into the final product, thus minimizing waste. Research into catalytic C-H activation and functionalization directly on pre-existing molecular frameworks could provide more direct and efficient pathways to this compound and its derivatives, avoiding the use of pre-functionalized starting materials.

Exploration of Novel Reactivity Patterns and Chemical Transformations of the Azetidine Ring

The inherent ring strain of the azetidine core in this compound imparts unique reactivity that is yet to be fully harnessed. Future research will undoubtedly focus on discovering and developing novel chemical transformations of this strained ring system.

A key area of interest is the selective ring-opening of the azetidine. Controlled cleavage of the C-N or C-C bonds within the ring can provide access to a diverse array of functionalized acyclic amines, which are valuable building blocks in organic synthesis. For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to yield 6,6-disubstituted 1,3-oxazinan-2-ones, demonstrating the potential to convert the strained four-membered ring into other valuable heterocyclic systems. acs.org

Moreover, the functionalization of the azetidine ring at various positions without its cleavage is a significant challenge and a direction for future exploration. This includes the development of methods for direct C-H functionalization at the C3 and C4 positions, as well as the exploration of novel reactions at the nitrogen atom. The ability to selectively introduce a wide range of substituents onto the azetidine core would greatly expand the chemical space accessible for drug discovery and materials science.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play an increasingly vital role in guiding the future of this compound research. Advanced computational modeling can provide deep insights into the structure, stability, and reactivity of this molecule, enabling more rational and efficient experimental work.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the preferred conformations of this compound and to understand the electronic factors that govern its reactivity. These computational studies can help to rationalize observed reaction outcomes and to predict the feasibility of new, untested chemical transformations. For example, computational analysis has been used to rationalize the regiodivergence in the lithiation of N-thiopivaloyl and N-tert-butoxythiocarbonyl α-substituted azetidines. acs.org

Furthermore, the development of predictive models for reaction outcomes is a major goal. By combining computational chemistry with machine learning and artificial intelligence, it may become possible to accurately predict the optimal reaction conditions, catalysts, and substrates for a desired transformation involving this compound. This would significantly accelerate the discovery of new synthetic methods and novel derivatives.

Challenges in Accessing Sterically Hindered and Highly Substituted Analogues

While the synthesis of simple 2-phenylazetidine derivatives has seen considerable progress, the preparation of sterically hindered and highly substituted analogues remains a significant challenge. These complex structures are often of great interest for their potential to exhibit enhanced or novel biological activities.

The introduction of multiple substituents on the azetidine ring, particularly at the C2 and C4 positions, can lead to significant steric hindrance, making ring formation difficult. Overcoming this challenge will require the development of new and more powerful synthetic methodologies. For instance, organocatalytic approaches, such as the use of cinchona alkaloid amides, have shown promise in the enantioselective synthesis of 2,4-disubstituted azetidines. thieme-connect.comresearchgate.net

The synthesis of 2,2-disubstituted azetidines also presents a formidable obstacle. researchgate.net Traditional methods often fail due to the steric clash of the substituents. Novel strategies, such as the use of α-lithiation–electrophile trapping of N-thiopivaloyl-2-(trimethylsilyl)azetidine, have been developed to access these challenging structures. acs.org Future research will need to expand upon these initial successes to provide general and efficient routes to a wide range of highly substituted 2-phenylazetidine analogues.

Substitution Pattern Synthetic Method Key Features Reference
2,4-DisubstitutedCinchona Alkaloid Amide Catalyzed [2+2] CycloadditionEnantioselective, formal [2+2] cycloaddition of allenoates and imines. thieme-connect.comresearchgate.net
2,2-DisubstitutedRhodium Catalyzed N-H Insertion and CyclizationOne-pot synthesis from diazo compounds. researchgate.net
2,4-DisubstitutedImino-aldol ReactionStereoselective synthesis of activated 2-arylazetidines. rsc.org
2,2-Disubstitutedα-Lithiation–Electrophile TrappingUtilizes an anion-stabilizing α-substituent for regioselective synthesis. acs.org
Spirooxindole-based 4-MethyleneazetidinesOrganocatalytic [2+2] AnnulationEnantioselective synthesis using a bifunctional cinchona-type catalyst. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To translate the laboratory-scale synthesis of this compound and its derivatives into industrially viable processes, the integration of modern automation technologies is crucial. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including improved safety, reproducibility, and scalability.

Flow chemistry , where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates. The development of continuous flow processes for the synthesis of this compound would be a significant step towards its large-scale production.

Automated synthesis platforms can further enhance the efficiency of research and development by enabling the rapid synthesis and screening of large libraries of 2-phenylazetidine analogues. By combining robotic handling of reagents with automated reaction monitoring and purification, these platforms can significantly accelerate the discovery of new compounds with desired properties. The integration of these technologies will be instrumental in unlocking the full potential of this compound in various applications.

Q & A

Q. What synthetic methodologies are recommended for 2-Phenylazetidine Hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves ring-closure strategies using azetidine precursors. For example, nucleophilic substitution or catalytic hydrogenation may be employed. Optimization should focus on:
  • Catalyst selection : Palladium or nickel catalysts for hydrogenation (common in similar azetidine syntheses).
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency.
  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize byproducts.
    Validate purity at each step using TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v), flow rate 1 mL/min, and UV detection at 207 nm. Calibration curves (1–10 µg/mL) show linearity (r² ≥ 0.999) .

  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm azetidine ring integrity and phenyl substitution.

  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion validation.

    Analytical Parameter HPLC Conditions
    Mobile PhasePhosphate buffer:MeOH (70:30)
    Flow Rate1 mL/min
    Detection Wavelength207 nm
    Linear Range1.09–10.90 µg/mL
    Recovery Rate99.67–100.1%

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Storage : Aliquot stock solutions in airtight vials at -20°C; avoid freeze-thaw cycles.
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., hydrolyzed azetidine derivatives) .
  • pH Sensitivity : Test solubility and stability in buffers (pH 1–9) to identify optimal formulation conditions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of 2-Phenylazetidine derivatives?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve stereochemical ambiguities.
  • Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
  • Controlled Degradation Studies : Identify degradation pathways (e.g., ring-opening under acidic conditions) to explain unexpected peaks in chromatograms .

Q. What experimental design strategies optimize the synthesis or formulation of this compound analogs?

  • Methodological Answer :
  • Factorial Design : Vary factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Use a 2³ factorial matrix to assess interactions.

  • Response Surface Methodology (RSM) : Model yield (%) or purity (%) as responses. For example, a central composite design can identify optimal conditions .

    Factor Low Level High Level
    Temperature (°C)025
    Catalyst Loading (%)0.52.0
    Solvent Ratio (A:B)60:4080:20

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Cell-Based Assays : Use primary immune cells (e.g., murine splenocytes) to study Th17 differentiation inhibition, referencing IC₅₀ calculations from similar compounds .
  • Dose-Response Curves : Test concentrations from 10 nM–100 µM, with controls (e.g., DMSO vehicle) and viability assays (MTT or resazurin).
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., RORγt inhibition in autoimmune models) .

Notes on Evidence Utilization

  • References to HPLC methods , stability protocols , and factorial design are extrapolated from studies on structurally related hydrochlorides due to limited direct data on this compound.
  • Safety protocols (e.g., PPE, storage) align with general guidelines for handling bioactive hydrochlorides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.